![molecular formula C11H11F3N4O B2634136 2-methyl-N-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-8-yl]propanamide CAS No. 478066-14-7](/img/structure/B2634136.png)
2-methyl-N-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-8-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a chemical substance that is primarily used as a pharmaceutical intermediate . It is a white to pale yellow crystalline powder .
Synthesis Analysis
The synthesis of this compound involves several steps. Starting with trifluoroacetic acid ethyl ester as the raw material, it reacts with hydrazine hydrate to produce compound 5. Chloroacetic acid ethyl ester is used as the raw material to react with ethylenediamine to produce compound 2 through substitution and cyclization reactions. Compound 2 reacts with Boc anhydride to produce compound 3 through substitution reaction. Compound 3 reacts with phosphorus pentasulfide to produce compound 4 through sulfur substitution reaction. Finally, compound 4 reacts with compound 5 through substitution, cyclization, and Boc removal reactions to produce the target compound .Molecular Structure Analysis
The molecular structure of this compound is complex, with a trifluoromethyl group that could significantly improve the physicochemical and pharmacological properties of the parent molecules due to the unique character of the fluorine atom .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include substitution, cyclization, and Boc removal reactions . The compound also shows potential for antibacterial activities .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a boiling point of 266°C and a density of 1.72 . It is also known to have poor fragmentation and ionization .Applications De Recherche Scientifique
Organic Chemistry Synthesis
This compound is used in the metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles . The process employs readily available trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate as starting materials . This method offers a straightforward route to the biologically important 3-trifluoromethyl-1,2,4-triazole scaffolds .
Pharmaceutical Applications
The compound has found extensive applications in the field of pharmaceuticals . For instance, the commercial sitagliptin, a potent inhibitor of DPP-IV, is used as a new treatment for type II diabetes . Other trifluoromethyl-1,2,4-triazole derivatives have been applied as anticonvulsant drugs, GlyT1 inhibitors, anti-HIV-1 reagents, and NKI-receptor ligands .
Agrochemical Applications
Trifluoromethyl-1,2,4-triazoles, including this compound, have found applications in the field of agrochemicals . The unique character of the trifluoromethyl group could significantly improve the physicochemical properties of the parent molecules .
Biological Research
This compound has been used in biological research . The targets involved in these processes can be used to inhibit parasitic growth by their inhibition .
Functional Materials
Trifluoromethyl-1,2,4-triazoles, including this compound, have found applications in the field of functional materials .
Ligand Chemistry
This compound has been used in ligand chemistry . The trifluoromethyl group could significantly improve the physicochemical and pharmacological properties of the parent molecules .
Orientations Futures
The compound has broad-spectrum pharmaceutical activity, offering the opportunity for further study towards the toxicity risk assessment and structure-activity relationship of the pharmaceuticals containing trifluoromethyl-1,2,4-triazole cores . It also has potential for diverse pharmacological activities, which could be explored in future research .
Propriétés
IUPAC Name |
2-methyl-N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N4O/c1-6(2)9(19)15-7-4-3-5-18-8(7)16-17-10(18)11(12,13)14/h3-6H,1-2H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRCPDYMTNEMCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CN2C1=NN=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-8-yl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(5-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)propanoic acid](/img/structure/B2634054.png)
![N-[3-(morpholin-4-yl)propyl]-3-(pyridin-2-yloxy)benzamide](/img/structure/B2634056.png)
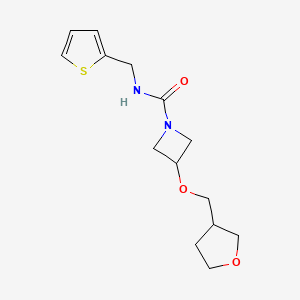

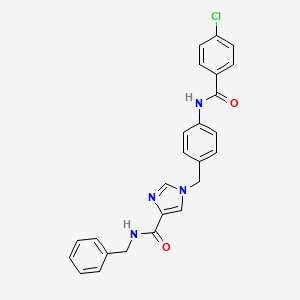
![4H-Benzo[4,5]imidazo[1,2-b]pyrazole-3-carbonitrile](/img/structure/B2634065.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2634066.png)
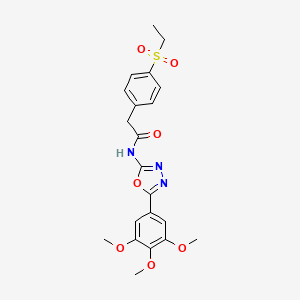
![4-{[(2Z)-4-(4-chlorophenyl)-3-(2-hydroxyethyl)-2,3-dihydro-1,3-thiazol-2-ylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one; ethanol](/img/structure/B2634069.png)

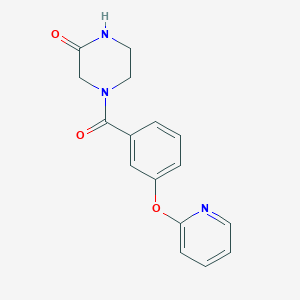
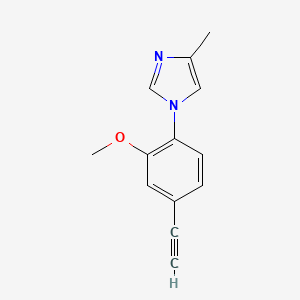

![N-[3-(acetylamino)phenyl]-2-methoxyacetamide](/img/structure/B2634076.png)